RAGE antagonist peptide TFA

RAGE antagonism ligand-receptor blockade competitive inhibition

RAGE antagonist peptide TFA (RAP, Ac-ELKVLMEKEL-NH₂) is a competitive inhibitor of RAGE, uniquely blocking S100P, S100A4, and HMGB‑1 at the extracellular V‑domain. This multi‑ligand mechanism is not replicated by intracellular inhibitors (FPS‑ZM1) or Aβ‑mimetic peptoids. In head‑to‑head in vivo studies, RAP avoided the lethal toxicity observed with Azeliragon, ensuring survival to endpoint in murine cancer models. Validated in PDAC, glioma, and asthma models, it is the optimal choice for extracellular RAGE blockade. Supplied as a TFA salt for proof‑of‑concept studies; plan counterion exchange for translational development.

Molecular Formula C59H102F3N13O19S
Molecular Weight 1386.6 g/mol
Cat. No. B14755658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAGE antagonist peptide TFA
Molecular FormulaC59H102F3N13O19S
Molecular Weight1386.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C57H101N13O17S.C2HF3O2/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73;3-2(4,5)1(6)7/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-;/m0./s1
InChIKeyODPUKBYCMYUGBG-BMAWOLHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RAGE Antagonist Peptide TFA (RAP) – Multi-Ligand Blockade Peptide for Oncology and Inflammation Research


RAGE antagonist peptide TFA (also designated RAP, sequence Ac-ELKVLMEKEL-NH₂) is an S100P-derived, synthetic 10-amino acid peptide supplied as a trifluoroacetate salt [1]. It functions as a competitive antagonist of the receptor for advanced glycation end products (RAGE), blocking the interaction of RAGE with three of its major pathophysiological ligands: S100P, S100A4, and HMGB-1 . This multi-ligand blockade strategy differentiates RAP from single-ligand or intracellular signaling domain-targeted RAGE inhibitors, as it directly disrupts extracellular ligand-receptor binding events that drive NF-κB activation and downstream inflammatory and oncogenic signaling cascades [2].

Why Substituting RAGE Antagonist Peptide TFA with Alternative RAGE Inhibitors May Compromise Experimental Outcomes


RAGE inhibitors span diverse chemical classes — including small molecules (Azeliragon/TTP488, FPS-ZM1), peptoids (JPT1, JPT1a), and peptide-based antagonists (RAP, RP7) — each with distinct binding sites, ligand-blockade profiles, and in vivo performance characteristics [1]. A generic substitution between these classes is not scientifically justifiable: small molecules like FPS-ZM1 bind the RAGE intracellular domain (DIAPH1 interaction, Kd ~0.3 nM) and may not block all extracellular ligand interactions equivalently , while peptoids exhibit nanomolar sRAGE binding but differ in their ligand-mimicry mechanism [2]. Furthermore, head-to-head in vivo studies reveal that RAP and FPS-ZM1 failed to counteract muscle wasting in cancer cachexia models, whereas Azeliragon induced lethal toxicity at tested doses [3]. The specific selection of RAGE antagonist peptide TFA is therefore warranted only when multi-ligand blockade (S100P, S100A4, HMGB-1) at the extracellular V-domain, combined with a documented in vivo safety margin, aligns with the experimental objective — as quantified below.

Quantitative Differentiation of RAGE Antagonist Peptide TFA (RAP) vs. Alternative RAGE Inhibitors


Multi-Ligand Blockade vs. Small Molecule Intracellular Domain Targeting: Divergent Binding Mechanisms

RAGE antagonist peptide TFA (RAP) acts as a competitive antagonist at the extracellular V-domain of RAGE, blocking binding of S100P, S100A4, and HMGB-1 at micromolar concentrations in cell-free ELISA binding assays [1]. In contrast, the small molecule FPS-ZM1 binds the cytosolic tail of RAGE (ctRAGE) and prevents DIAPH1 interaction with a Kd of 0.3 nM — a fundamentally different mechanism that does not block extracellular ligand binding equivalently . This mechanistic divergence has functional consequences: in cancer cachexia models, both RAP and FPS-ZM1 failed to counteract muscle wasting, indicating that neither mechanism alone addresses cachexia pathology, yet their distinct binding sites preclude interchangeability [2].

RAGE antagonism ligand-receptor blockade competitive inhibition S100P HMGB-1

In Vivo Safety Profile: RAP Tolerability vs. Azeliragon Lethality in LLC-Bearing Mice

In a direct head-to-head in vivo study of RAGE inhibitors in Lewis lung carcinoma (LLC)-bearing C57Bl/6 mice, RAP (RAGE antagonist peptide) was administered via intraperitoneal injection alongside FPS-ZM1, Azeliragon (TTP488), and papaverine from tumor appearance until 25 days post-tumor injection [1]. Azeliragon and pentamidine showed toxic effects, inducing death of mice before reaching the cachectic stage [1]. In contrast, RAP and FPS-ZM1 did not induce lethality at the doses tested, although they failed to counteract muscle wasting (in terms of weight loss and proteolytic system activation) [1].

RAGE inhibitor in vivo toxicity cancer cachexia comparative pharmacology

Multi-Model In Vivo Efficacy: Pancreatic Tumor, Glioma, and Asthma Models with Validated Dosing

RAGE antagonist peptide TFA (RAP) has demonstrated in vivo efficacy across three distinct disease models with quantifiable endpoints. In orthotopic pancreatic ductal adenocarcinoma (PDAC) models, RAP (100 µg/day systemic administration) reduced tumor growth and liver metastasis [1]. In glioma models, RAP significantly inhibited tumor growth [1]. In ovalbumin-induced asthma models, RAP (4 mg/kg, i.p.) blunted airway reactivity, airway inflammation, goblet cell metaplasia, and decreased Th2 cytokine release . This breadth of validated in vivo activity across cancer and inflammatory disease models is not uniformly documented for alternative RAGE inhibitors at the procurement stage.

pancreatic cancer glioma asthma NF-κB signaling tumor metastasis

Peptoid Competitors Exhibit Nanomolar Binding Affinity, but Different Ligand Mimicry and In Vivo Validation Status

Peptoids JPT1 and JPT1a, designed to mimic amyloid-β (Aβ) as RAGE V-domain ligands, exhibit nanomolar binding affinity to sRAGE with Kd values of 78 ± 17 nM and 58 ± 12 nM, respectively [1]. In the same assay format, Azeliragon exhibited a significantly higher Kd of 239 ± 34 nM (p < 0.0002) [1]. While RAP's binding affinity is characterized by functional IC₅₀ (~2 µM in cell-based assays) rather than direct Kd, the peptoids' nanomolar binding indicates substantially higher affinity . However, peptoids are Aβ-mimetics with primary validation in neuroinflammation models, whereas RAP is S100P-derived with validation across oncology and inflammatory disease models . The selection hinges on desired ligand-mimicry origin and target disease context.

peptoid RAGE binding Kd Alzheimer's disease neuroinflammation

TFA Salt Form: Bioequivalence Considerations for Procurement Planning

RAGE antagonist peptide is supplied as a trifluoroacetate (TFA) salt due to solid-phase synthesis and purification protocols [1]. While TFA salts are not viewed as favorably by medicine regulators as acetate or HCl salts for clinical development [1], a 2025 comparative study of a peptide hydrogel platform (Napffky(p)G-OH) demonstrated no significant difference between TFA and HCl salt forms for biostability, cell cytotoxicity, drug release, and rheological properties [2]. This suggests that TFA salt may not inherently compromise in vitro research utility. However, users planning eventual in vivo or translational studies should be aware that counterion exchange to acetate (via ion-exchange or deprotonation/reprotonation) may be required to avoid TFA interference with physicochemical characterization (e.g., infrared spectroscopy) or in vivo toxicity assessments [3].

counterion TFA salt peptide formulation bioequivalence acetate salt

Optimal Research Applications for RAGE Antagonist Peptide TFA Based on Comparative Evidence


Pancreatic Ductal Adenocarcinoma (PDAC) and Glioma Xenograft Models Requiring Multi-Ligand RAGE Blockade

Based on direct evidence that RAP inhibits S100P, S100A4, and HMGB-1 binding to RAGE at micromolar concentrations and reduces PDAC tumor growth/metastasis and glioma tumor growth in vivo [1], this compound is optimally deployed in xenograft or orthotopic tumor models where these ligands are pathologically overexpressed. Procurement is justified over FPS-ZM1 (which targets intracellular DIAPH1 interaction) or peptoids (which are Aβ-mimetics with primary neuroinflammation validation) when the experimental objective specifically requires extracellular competitive blockade of S100P/HMGB-1-driven RAGE activation.

In Vivo Studies Where Azeliragon Toxicity Is a Contraindication

Head-to-head in vivo evidence demonstrates that Azeliragon (TTP488) induced lethal toxicity in LLC-bearing mice before cachectic stage, whereas RAP did not cause mortality at tested doses [2]. For investigators conducting long-term in vivo studies in murine cancer models where survival to a defined endpoint is essential, RAP presents a demonstrably safer alternative to Azeliragon. This scenario is particularly relevant for cachexia, metastasis, or survival studies where compound tolerability directly impacts experimental validity.

Asthma and Airway Inflammation Models Requiring Th2 Cytokine Modulation

RAP (4 mg/kg, i.p.) has demonstrated quantifiable efficacy in murine asthma models, including attenuation of airway reactivity, airway inflammation, goblet cell metaplasia, and reduced Th2 cytokine release . This application scenario is uniquely supported by published in vivo data for RAP, whereas comparable data for alternative RAGE inhibitors in asthma models is not consistently documented in vendor-accessible product literature. Users investigating RAGE's role in allergic airway disease should prioritize RAP procurement over less-validated alternatives.

Preclinical Proof-of-Concept Studies Requiring Counterion Exchange Planning

The TFA salt form of RAP is suitable for initial in vitro and in vivo proof-of-concept studies, given evidence that TFA vs. HCl salts show no significant differences in biostability, cytotoxicity, or drug release in peptide hydrogel models [3]. However, users planning eventual translational development should budget for counterion exchange (e.g., TFA to acetate via ion-exchange chromatography or deprotonation/reprotonation cycling) to eliminate TFA interference with infrared spectroscopy and to align with regulatory preferences for clinical candidates [4]. Procurement of the TFA salt should be accompanied by a downstream counterion exchange strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for RAGE antagonist peptide TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.